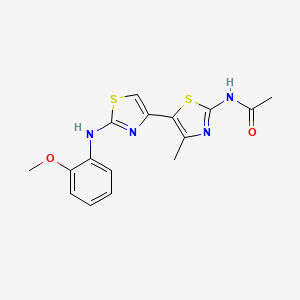

JNJ0966

Vue d'ensemble

Description

JNJ0966 est un inhibiteur hautement sélectif de l'activation du zymogène de la métalloprotéinase matricielle-9 (MMP-9). Il est connu pour sa capacité à inhiber la conversion de la pro-MMP-9 en sa forme active sans affecter directement l'activité enzymatique de la MMP-9 . Ce composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JNJ0966 implique la préparation du N-[2-[(2-méthoxyphényl)amino]-4’-méthyl[4,5’-bithiazol]-2’-yl]acétamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau bithiazole : Cela implique la réaction du 2-aminothiazole avec le 2-bromo-4’-méthylthiazole dans des conditions spécifiques pour former le noyau bithiazole.

Fixation du groupe méthoxyphényle : Le groupe méthoxyphényle est introduit par une réaction de substitution nucléophile.

Acétylation : La dernière étape implique l'acétylation du groupe amine pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et peut être dissous dans du diméthylsulfoxyde (DMSO) pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

JNJ0966 subit principalement les types de réactions suivants :

Inhibition de l'activation de la pro-MMP-9 : This compound inhibe sélectivement l'activation de la pro-MMP-9 en sa forme active.

Interaction avec les poches structurelles : Le composé interagit avec une poche structurelle près du site de clivage du zymogène de la MMP-9, empêchant son activation.

Réactifs et conditions courants

Réactifs : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent le 2-aminothiazole, le 2-bromo-4’-méthylthiazole et le chlorure d'acétyle.

Principaux produits

Le principal produit formé à partir des réactions impliquant this compound est l'inhibition de la forme active de la MMP-9, qui joue un rôle crucial dans divers processus pathologiques .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activation de la pro-MMP-9 en sa forme active. Il se lie à une poche structurelle près du site de clivage du zymogène de la MMP-9, empêchant la conversion de la pro-MMP-9 en MMP-9 active . Cette inhibition réduit l'activité enzymatique de la MMP-9, qui est impliquée dans divers processus pathologiques tels que l'inflammation, le cancer et la fibrose .

Applications De Recherche Scientifique

JNJ0966 has a wide range of scientific research applications, including:

Mécanisme D'action

JNJ0966 exerts its effects by selectively inhibiting the activation of pro-MMP-9 to its active form. It binds to a structural pocket near the MMP-9 zymogen cleavage site, preventing the conversion of pro-MMP-9 to active MMP-9 . This inhibition reduces the enzymatic activity of MMP-9, which is involved in various pathological processes such as inflammation, cancer, and fibrosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de JNJ0966

This compound est unique dans sa forte sélectivité pour l'inhibition de l'activation du zymogène de la MMP-9. Contrairement à d'autres inhibiteurs, il n'affecte pas l'activité enzymatique d'autres MMP telles que la MMP-1, la MMP-2, la MMP-3 et la MMP-14 . Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la MMP-9 dans divers processus biologiques et maladies .

Propriétés

IUPAC Name |

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADCDCMLLGDCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of JNJ0966?

A1: this compound is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, this compound binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []

Q2: How does this compound's selectivity for MMP-9 benefit its potential therapeutic applications?

A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] this compound demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.

Q3: What are the downstream effects of MMP-9 inhibition by this compound in a disease model?

A3: Studies using this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.

Q4: Beyond EAE, what other disease models have shown this compound to be effective?

A4: Research shows this compound inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for this compound in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.

Q5: How does this compound impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?

A5: Studies utilizing this compound in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests this compound could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.

Q6: Could this compound be used in conjunction with existing stroke therapies?

A6: Research suggests that this compound, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that this compound attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for this compound to expand the treatment window for rt-PA and improve its safety profile in stroke patients.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.